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Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in various
physiological and pathological processes, including inflammation, cancer, and metabolic
disorders.[1][2][3] Modulation of GPR35 activity by endogenous and synthetic ligands has been
shown to influence intracellular signaling cascades, a key one being the mitogen-activated
protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated
kinases 1 and 2 (ERK1/2).[1][4] The phosphorylation of ERK1/2 is a critical event that regulates
cellular processes such as proliferation, differentiation, and survival.[5] Therefore, the
measurement of GPR35-mediated ERK1/2 phosphorylation serves as a robust and reliable
readout for receptor activation and is a crucial tool for screening and characterizing novel
GPR35 agonists and antagonists.[6]

This document provides detailed protocols for measuring GPR35-mediated ERK1/2
phosphorylation, primarily focusing on the widely used Western blotting technique.[7]
Additionally, it outlines the signaling pathways involved and presents quantitative data for
GPR35 ligands.

GPR35 Signaling to ERK1/2

GPR35 activation can lead to ERK1/2 phosphorylation through both G protein-dependent and
B-arrestin-mediated pathways. GPR35 has been shown to couple predominantly with Gai/o and
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Gal2/13 proteins.[1][2] The Gai/o pathway can modulate adenylyl cyclase activity, which in turn
can influence the MAPK/ERK pathway.[2] Furthermore, upon agonist binding, GPR35 can
recruit B-arrestins, which act as scaffolding proteins to bring components of the MAPK cascade
into proximity, thereby facilitating ERK1/2 activation.[1][2]
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Diagram 1: GPR35 to ERK1/2 Signaling Pathway.

Experimental Protocols

The most common method for measuring ERK1/2 phosphorylation is Western blotting due to its
accessibility and the availability of high-quality antibodies.[7] Alternative methods for higher
throughput screening include AlphaScreen® SureFire™, Homogeneous Time-Resolved
Fluorescence (HTRF®), and ELISA-based assays.[8][9][10]

Protocol 1: Western Blotting for p-ERK1/2

This protocol details the steps for measuring agonist-induced ERK1/2 phosphorylation in a cell-
based assay using Western blotting.[7][11]

Materials:
e Cell Lines: HEK-293, CHO, or HT-29 cells stably or transiently expressing GPR35.[4][7][12]

e Culture Media: DMEM or Ham's F-12 supplemented with 10% FBS and 1% Penicillin-
Streptomycin.[12]
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o Transfection Reagent: Polyethyleneimine (PEI) or Lipofectamine.[7][13]

o GPR35 Ligands: Agonists (e.g., Zaprinast, Pamoic Acid) and antagonists (e.g.,
CID2745687).[1][14]

 Lysis Buffer: 2x SDS gel loading buffer.[11]

e Primary Antibodies: Rabbit anti-phospho-ERK1/2 (p44/42) and Rabbit anti-total-ERK1/2.
e Secondary Antibody: HRP-conjugated anti-rabbit 1gG.

o Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

 Stripping Buffer: Glycine (200 mM), 0.1% SDS (w/v), 1% Tween 20 (v/v), 0.08% [3-
Mercaptoethanol (v/v), pH 2.2.[7][11]

Experimental Workflow:
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Diagram 2: Western Blotting Workflow for p-ERK1/2 Detection.
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Procedure:
e Cell Culture and Transfection:

o Culture HEK-293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-
Streptomycin.

o For transient transfection in a 100 mm plate at 50-70% confluency, use 7 ug of GPR35-
expressing plasmid DNA and 21 pL of PEI (1 mg/mL).[7] Incubate the DNA-PEI mixture in
serum-free DMEM for 10 minutes before adding to the cells.[7]

o After 24-48 hours post-transfection, seed the cells into 6-well plates.
e Serum Starvation:

o Once cells reach desired confluency, aspirate the growth medium and wash with serum-
free medium.

o Incubate the cells in serum-free DMEM for 4-12 hours at 37°C to minimize basal ERK1/2
phosphorylation.[11]

e Ligand Stimulation:

o Prepare stock solutions of GPR35 agonists and antagonists in a suitable solvent (e.qg.,
DMSO).

o For antagonist experiments, pre-incubate the cells with the antagonist for 15-30 minutes
before adding the agonist.[8]

o Stimulate the cells with the desired concentrations of agonist for a predetermined time
(typically 5-30 minutes). A time-course experiment is recommended to determine the peak
phosphorylation time.[4][10]

e Cell Lysis:

o After stimulation, immediately place the 6-well plate on ice.
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o Aspirate the medium and add 100 pL of 2x SDS gel loading buffer to each well to lyse the
cells and denature the proteins.[11]

o Scrape the cell lysate and transfer to a microcentrifuge tube. Boil the samples for 5-10
minutes.

SDS-PAGE and Western Blotting:

o Load 10-20 pL of the cell lysate onto an SDS-polyacrylamide gel and perform
electrophoresis to separate the proteins.

o Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting for Phospho-ERK1/2:

o Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1
hour at room temperature.

o Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.qg.,
1:1000 dilution) overnight at 4°C.

o Wash the membrane three times with TBST.

o Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1-2 hours
at room temperature.[11]

o Wash the membrane three times with TBST.

Signal Detection:

o Add ECL substrate to the membrane and capture the chemiluminescent signal using an
imaging system.

Stripping and Re-probing for Total ERK1/2:

o To normalize the phospho-ERK1/2 signal, strip the membrane by incubating with stripping
buffer for 15-30 minutes.[7][11]
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o Wash the membrane thoroughly with TBST.
o Block the membrane again with 5% BSA in TBST for 1 hour.

o Incubate the membrane with a primary antibody for total ERK1/2 (e.g., 1:5000-10,000
dilution) for 2 hours at room temperature or overnight at 4°C.[11]

o Repeat the secondary antibody incubation, washing, and signal detection steps as
described above.

o Data Analysis:

o Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using
densitometry software.

o Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.

o Plot the normalized data as a function of ligand concentration to generate dose-response
curves.

Data Presentation

Quantitative data from GPR35-mediated ERK1/2 phosphorylation assays can be presented in
tabular format to facilitate comparison of ligand potencies and efficacies.

Table 1: Activity of GPR35 Ligands on ERK1/2 Phosphorylation
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Efficacy
. Potency
Compoun Ligand . Assay (% of Max Referenc
Species (ECsolICso
d Type System ) Respons e
e)
) ) [B-arrestin
Zaprinast Agonist Human ] ~10 pM 100% [15]
recruitment
[-arrestin
Rat _ ~0.3 M 100% [15]
recruitment
Pamoic ] [B-arrestin Not
) Agonist Human ) ~1 uM [1]
Acid recruitment Reported
Wound Concentrati Not
o
YE120 Agonist Mouse Repair on- [1]
Reported
Assay dependent
CID274568 ) B-arrestin Ki ~10-20 Not
Antagonist Human ) ) [1][14]
7 recruitment  nM Applicable
) Not High Not
ML-145 Antagonist Human » - ) [1]
Specified Affinity Applicable

Note: Potency values can vary depending on the cell line, expression level of the receptor, and
the specific assay readout used. The data presented here is a compilation from various
sources for illustrative purposes.

Troubleshooting
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Problem

Possible Cause

Solution

High Background

Insufficient blocking

Increase blocking time or use a
different blocking agent (e.qg.,
non-fat dry milk).

Antibody concentration too
high

Titrate the primary and
secondary antibody

concentrations.

Insufficient washing

Increase the number and

duration of wash steps.

No or Weak Signal

Low protein expression

Optimize transfection efficiency

or use a stable cell line.

Inactive ligand

Check the purity and activity of

the agonist/antagonist.

Suboptimal stimulation time

Perform a time-course
experiment to determine peak

phosphorylation.

Inactive antibodies

Use fresh or validated

antibodies.

Inconsistent Results

Variation in cell number

Ensure equal cell seeding

density across wells.

Inconsistent serum starvation

Maintain a consistent duration

for serum starvation.

Pipetting errors

Use calibrated pipettes and
ensure accurate reagent

addition.

Conclusion

The measurement of ERK1/2 phosphorylation is a fundamental technique for studying GPR35

signal transduction. The Western blotting protocol provided here offers a reliable method for

academic and industrial laboratories to characterize the pharmacological profiles of GPR35
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ligands. By carefully controlling experimental variables and appropriately analyzing the data,
researchers can gain valuable insights into the functional consequences of GPR35 activation,
aiding in the discovery and development of novel therapeutics targeting this receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. GPR35 acts a dual role and therapeutic target in inflammation - PMC
[pmc.ncbi.nlm.nih.gov]

o 2. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]

« 3. Activation of the GPR35 pathway drives angiogenesis in the tumour microenvironment -
PMC [pmc.ncbi.nlm.nih.gov]

o 4. researchgate.net [researchgate.net]

o 5. Acellular threshold for active ERK1/2 levels determines Raf/MEK/ERK-mediated growth
arrest versus death responses - PMC [pmc.ncbi.nim.nih.gov]

» 6. Selective GPR35 Antagonists - Probes 1 & 2 - Probe Reports from the NIH Molecular
Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

e 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled
receptors - PMC [pmc.ncbi.nlm.nih.gov]

¢ 8. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

e 9. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-
Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

e 10. bmglabtech.com [bmglabtech.com]
e 11. repository.ias.ac.in [repository.ias.ac.in]

e 12. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a
readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

» 13. Agonist-induced phosphorylation of orthologues of the orphan receptor GPR35 functions
as an activation sensor - PMC [pmc.ncbi.nlm.nih.gov]

e 14. pubs.acs.org [pubs.acs.org]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b10855115?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10687457/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10687457/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2023.1254446/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8862021/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8862021/
https://www.researchgate.net/figure/GPR35-agonists-result-in-robust-ERK-phosphorylation-ERK-phosphorylation-induced-by_fig18_224812123
https://pmc.ncbi.nlm.nih.gov/articles/PMC5732048/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5732048/
https://www.ncbi.nlm.nih.gov/books/NBK50703/
https://www.ncbi.nlm.nih.gov/books/NBK50703/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7115865/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7115865/
https://www.ncbi.nlm.nih.gov/books/NBK92009/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4066300/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4066300/
https://www.bmglabtech.com/en/application-notes/an-alphascreen-surefire-phospho-erk12-assay/
http://repository.ias.ac.in/126420/1/EMS87066.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10711228/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10711228/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8892012/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8892012/
https://pubs.acs.org/doi/10.1021/acsptsci.0c00079
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e 15. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane
domain Il and is transduced via Gal3 and B-arrestin-2 - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols for Measuring GPR35-
Mediated ERK1/2 Phosphorylation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10855115#protocol-for-measuring-gpr35-mediated-
erk1-2-phosphorylation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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